molecular formula C11H21NO B14485145 2,2-Dipropylpent-4-enamide CAS No. 65580-62-3

2,2-Dipropylpent-4-enamide

Cat. No.: B14485145
CAS No.: 65580-62-3
M. Wt: 183.29 g/mol
InChI Key: KVNDGTOBBZJLLO-UHFFFAOYSA-N
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Description

2,2-Dipropylpent-4-enamide is an organic compound characterized by its unique structure, which includes a pentene backbone with two propyl groups attached to the second carbon and an amide functional group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dipropylpent-4-enamide can be achieved through several methods. One common approach involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.

Another method involves the regioselective oxidative desaturation of amides. This approach uses an iron-assisted process to achieve the desaturation of amides, providing an efficient route to enamides . The reaction conditions typically involve the use of transition-metal catalysts and specific reagents to facilitate the desaturation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, efficiency, and scalability. The direct N-dehydrogenation method is particularly attractive for industrial applications due to its straightforward setup and high yield.

Chemical Reactions Analysis

Types of Reactions

2,2-Dipropylpent-4-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enamide to its corresponding amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products Formed

    Oxidation: The major products are oxides and hydroxyl derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

2,2-Dipropylpent-4-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dipropylpent-4-enamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dipropylpent-4-enamine: Similar structure but with an amine group instead of an amide.

    2,2-Dipropylpent-4-enol: Similar structure but with a hydroxyl group instead of an amide.

    2,2-Dipropylpent-4-ene: Similar structure but without the amide group.

Uniqueness

2,2-Dipropylpent-4-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its amide group provides stability and reactivity that are not present in similar compounds with different functional groups.

Properties

CAS No.

65580-62-3

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2,2-dipropylpent-4-enamide

InChI

InChI=1S/C11H21NO/c1-4-7-11(8-5-2,9-6-3)10(12)13/h4H,1,5-9H2,2-3H3,(H2,12,13)

InChI Key

KVNDGTOBBZJLLO-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(CC=C)C(=O)N

Origin of Product

United States

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